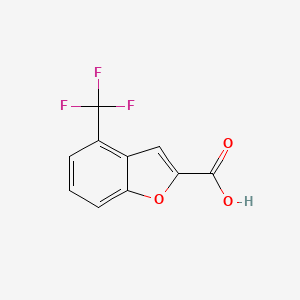

4-(Trifluoromethyl)benzofuran-2-carboxylic acid

Description

Significance of Benzofuran (B130515) Scaffolds in Modern Organic and Medicinal Chemistry

The benzofuran scaffold, a heterocyclic compound formed by the fusion of a benzene (B151609) and a furan (B31954) ring, is a privileged structure in organic and medicinal chemistry. researchgate.netniscair.res.inresearchgate.net This structural motif is present in a wide array of natural products and synthetic compounds that exhibit a broad spectrum of biological activities. niscair.res.inresearchgate.net The inherent planarity and aromaticity of the benzofuran ring system allow for diverse interactions with biological targets.

Clinically approved drugs containing the benzofuran moiety underscore its therapeutic importance. researchgate.net For instance, Amiodarone, a potent antiarrhythmic agent, and Vilazodone, an antidepressant, feature a benzofuran core. Furthermore, numerous benzofuran derivatives have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. nih.gov The versatility of the benzofuran scaffold allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile.

Role of Trifluoromethylation in Enhancing Molecular Properties for Targeted Applications

The introduction of a trifluoromethyl (-CF3) group into an organic molecule is a widely employed strategy in drug design and materials science to enhance its physicochemical and biological properties. The unique electronic nature of the trifluoromethyl group, characterized by its strong electron-withdrawing capacity and high electronegativity, imparts several advantageous characteristics to the parent molecule.

One of the primary benefits of trifluoromethylation is the enhancement of metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making the -CF3 group resistant to oxidative metabolism. This can lead to an increased in vivo half-life of a drug candidate. Additionally, the trifluoromethyl group can significantly increase the lipophilicity of a molecule, which can improve its ability to cross biological membranes and enhance its binding affinity to protein targets. The steric bulk of the -CF3 group can also influence the conformation of a molecule, potentially locking it into a bioactive shape.

Overview of Carboxylic Acid Functionality in Synthetic and Biological Contexts

The carboxylic acid (-COOH) is a fundamental functional group in both synthetic organic chemistry and biological systems. Its acidic nature allows it to participate in a variety of chemical reactions, making it a versatile handle for molecular modifications. In a biological context, the carboxylate anion (–COO⁻), formed at physiological pH, can engage in crucial ionic interactions and hydrogen bonding with biological macromolecules such as proteins and enzymes.

Many biologically active molecules, including amino acids and fatty acids, contain a carboxylic acid group. In drug design, the inclusion of a carboxylic acid can enhance water solubility, which is often a desirable property for drug administration and distribution. Furthermore, the carboxylic acid moiety can act as a key pharmacophore, directly interacting with the active site of a target protein. In synthetic chemistry, carboxylic acids are valuable precursors for the synthesis of a wide range of other functional groups, including esters, amides, and acid chlorides.

Research Landscape and Knowledge Gaps Pertaining to the Chemical Compound

A thorough review of the current scientific literature reveals a significant knowledge gap concerning the specific compound 4-(Trifluoromethyl)benzofuran-2-carboxylic acid. While extensive research has been conducted on the benzofuran-2-carboxylic acid scaffold and its various derivatives, as well as on the impact of trifluoromethylation on aromatic systems, there is a notable lack of studies specifically focused on the 4-trifluoromethyl isomer.

The existing research on substituted benzofuran-2-carboxylic acids has primarily explored their potential as anticancer agents and inhibitors of various enzymes. For example, novel benzofuran-2-carboxylic acids have been identified as potent inhibitors of Pim-1 kinase, a target in oncology. nih.gov Similarly, the synthesis of 3-(trifluoromethyl)benzofurans has been reported, indicating an interest in introducing the trifluoromethyl group onto the benzofuran scaffold. researchgate.net

However, the specific influence of a trifluoromethyl group at the 4-position of the benzofuran-2-carboxylic acid core remains largely unexplored. This represents a clear knowledge gap and a promising area for future research. Investigations into the synthesis, physicochemical properties, and biological activities of this compound could yield novel insights and potentially lead to the discovery of new therapeutic agents or functional materials. The lack of data on this specific isomer highlights an opportunity for original research to contribute to the broader understanding of structure-activity relationships within the benzofuran class of compounds.

Structure

3D Structure

Properties

IUPAC Name |

4-(trifluoromethyl)-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F3O3/c11-10(12,13)6-2-1-3-7-5(6)4-8(16-7)9(14)15/h1-4H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMQIGGLUDXINDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=C(OC2=C1)C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701245262 | |

| Record name | 4-(Trifluoromethyl)-2-benzofurancarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701245262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1286744-16-8 | |

| Record name | 4-(Trifluoromethyl)-2-benzofurancarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1286744-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Trifluoromethyl)-2-benzofurancarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701245262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Route Development for 4 Trifluoromethyl Benzofuran 2 Carboxylic Acid

Retrosynthetic Analysis and Key Disconnections for the Chemical Compound

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For 4-(Trifluoromethyl)benzofuran-2-carboxylic acid, the primary disconnections involve breaking the bonds that form the benzofuran (B130515) core.

Two logical disconnections are:

C-O Bond Disconnection (Furan Ring Ether): The bond between the oxygen atom and the benzene (B151609) ring (C7a-O) is a primary disconnection point. This leads back to a substituted phenol (B47542), specifically a 2-alkenyl- or 2-acyl-substituted phenol. The key precursor would be a phenol with a trifluoromethyl group at the meta-position relative to the hydroxyl group, ensuring the final C4 substitution.

C-C Bond Disconnection (Furan Ring Formation): The C2-C3 bond or the bond between the benzene ring and the furan (B31954) C2 carbon can be disconnected. A common strategy involves disconnecting to a salicylaldehyde (B1680747) derivative and a two-carbon component that will form the C2 and C3 atoms of the furan ring.

A plausible retrosynthetic pathway would trace the target molecule back to a key intermediate like 3-(trifluoromethyl)phenol. This starting material dictates the crucial C4-positioning of the trifluoromethyl group. Subsequent steps would involve introducing the necessary functionality ortho to the hydroxyl group to facilitate the furan ring closure.

Classical and Established Synthetic Pathways to the Benzofuran Core

Classical methods for benzofuran synthesis have been established for over a century and often rely on cyclization reactions of substituted phenols. nih.gov

Ring-Closing Strategies and Cyclization Reactions

A widely used classical approach involves the reaction of a substituted salicylaldehyde with an α-haloester, such as ethyl bromoacetate (B1195939), in the presence of a base. This forms an intermediate ether, which then undergoes intramolecular condensation and cyclization to form the benzofuran-2-carboxylate ester. Subsequent hydrolysis yields the desired carboxylic acid.

Another prominent classical method is the Perkin rearrangement . wikipedia.org This reaction involves the base-catalyzed ring contraction of a 3-halocoumarin to form a benzofuran-2-carboxylic acid. nih.govfao.org The synthesis would first require the construction of a 7-(trifluoromethyl)coumarin, which is then halogenated at the 3-position before undergoing the rearrangement. The mechanism proceeds through the initial opening of the lactone ring by a hydroxide (B78521) base, followed by an intramolecular nucleophilic attack to form the five-membered furan ring. nih.gov

| Method | Starting Materials | Key Steps | Product |

| Salicylaldehyde Route | 2-Hydroxy-6-(trifluoromethyl)benzaldehyde, Ethyl Bromoacetate | 1. O-alkylation 2. Intramolecular cyclization/condensation 3. Ester hydrolysis | This compound |

| Perkin Rearrangement | 7-(Trifluoromethyl)-3-halocoumarin, Base (e.g., NaOH) | 1. Base-catalyzed ring opening 2. Intramolecular cyclization | This compound |

Approaches for Incorporating the Carboxylic Acid Moiety

The carboxylic acid group at the C2 position is typically introduced as part of the cyclization process.

From Salicylaldehydes: As mentioned, reacting a salicylaldehyde with an α-haloacetate (e.g., ethyl bromoacetate or chloroacetate) directly installs an ester group at the C2 position. acs.org This ester is then readily hydrolyzed to the carboxylic acid, usually in a final step using aqueous acid or base.

From Coumarins: The Perkin rearrangement is particularly elegant as it directly yields the benzofuran-2-carboxylic acid from a 3-halocoumarin precursor without the need for a separate hydrolysis step. nih.gov The carboxylate is formed upon the initial base-catalyzed opening of the coumarin's lactone ring. wikipedia.org

Advanced and Novel Synthetic Approaches to the Chemical Compound

Modern synthetic chemistry has introduced a variety of powerful methods, often employing transition-metal catalysts, to construct the benzofuran scaffold with high efficiency and control. nih.gov

Transition-Metal Catalyzed Methodologies for Benzofuran Formation

Transition metals like palladium, copper, rhodium, and nickel are widely used to catalyze the formation of benzofurans. nih.govacs.org A prevalent strategy is the Sonogashira coupling of a 2-halophenol with a terminal alkyne, followed by an intramolecular cyclization. acs.org

For the target molecule, this would involve:

Starting with 2-iodo-6-(trifluoromethyl)phenol .

A palladium- and copper-cocatalyzed Sonogashira coupling with an acetylene (B1199291) equivalent that can be converted to a carboxylic acid, such as trimethylsilylacetylene. acs.org

Intramolecular cyclization (hydroalkoxylation) of the resulting o-alkynylphenol, which can be catalyzed by various transition metals, to form the benzofuran ring. nih.gov

Conversion of the C2-substituent to a carboxylic acid.

Palladium-catalyzed intramolecular Heck reactions and C-H activation/functionalization strategies also provide modern routes to the benzofuran core. acs.orgorganic-chemistry.org For instance, palladium-catalyzed direct C-H bond functionalization can achieve the cyclization of (Z)-2-bromovinyl phenyl ethers, which are formed from the addition of phenols to bromoalkynes. organic-chemistry.org

| Catalyst System | General Reaction | Relevance to Target Molecule |

| Pd/Cu (Sonogashira) | Coupling of a 2-halophenol with a terminal alkyne, followed by cyclization. acs.org | A 2-halo-6-(trifluoromethyl)phenol is coupled with an alkyne precursor to the carboxylic acid. |

| Palladium (Heck/C-H Activation) | Intramolecular cyclization of suitably substituted alkenyl phenols. acs.org | Cyclization of a precursor derived from 2-hydroxy-6-(trifluoromethyl)benzaldehyde. |

| Nickel | Intramolecular nucleophilic addition of aryl halides to ketones. organic-chemistry.org | A potential route starting from a 1-(2-halo-6-(trifluoromethyl)phenyl)ketone. |

| Rhodium | Rhodium-mediated transfer of vinylene to a salicylic (B10762653) acid derivative. nih.govacs.org | Offers a pathway for constructing C4-substituted benzofurans. |

Stereoselective and Regioselective Synthesis Strategies

While this compound is an achiral molecule, making stereoselectivity irrelevant, regioselectivity is of paramount importance. The primary challenge is to ensure the trifluoromethyl group is exclusively at the C4 position and the carboxylic acid is at the C2 position.

The regiochemical outcome is almost entirely controlled by the substitution pattern of the starting benzene-based precursor.

To achieve C4-substitution, the synthesis must begin with a benzene ring that has the trifluoromethyl group and the precursor to the furan oxygen (typically a hydroxyl group) in a 1,3-relationship (meta). For example, starting with 3-(trifluoromethyl)phenol is essential.

Functionalization of this phenol at the C2 position (ortho to the hydroxyl group) provides the necessary handle for the subsequent cyclization reaction, locking in the CF₃ group at the desired C4 position of the resulting benzofuran.

The C2-position for the carboxylic acid is typically directed by the nature of the cyclization reaction. For instance, reactions involving salicylaldehydes and α-haloacetates or the Perkin rearrangement are highly regioselective for forming the C2-carboxy functionality. nih.govacs.org Transition metal-catalyzed hydroalkoxylation of o-alkynylphenols also reliably places substituents at the C2 position. nih.gov

Sustainable and Green Chemistry Approaches to the Chemical Compound Synthesis

The principles of green chemistry, which advocate for the reduction of waste, use of less hazardous chemicals, and energy efficiency, are increasingly influencing the synthesis of complex molecules like this compound. wjpmr.comunibo.it While specific green protocols for this exact compound are not extensively documented, general sustainable strategies applicable to benzofuran synthesis are being explored.

Key green chemistry considerations include:

Solvent Selection : The replacement of hazardous organic solvents with greener alternatives such as water, supercritical fluids, or bio-based solvents is a primary goal. For instance, some cyclization reactions to form benzofuran rings can be performed in aqueous media or under solvent-free conditions, significantly reducing the environmental impact. researchgate.net

Catalysis : The use of catalysts, particularly heterogeneous catalysts that can be easily recovered and reused, is central to green synthesis. Metal-free catalytic systems are also gaining traction to avoid contamination of the final product with residual metals. researchgate.net

Atom Economy : Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. wjpmr.com Domino or tandem reactions, where multiple bond-forming events occur in a single step, are excellent examples of atom-economical processes for constructing complex heterocyclic systems. nih.gov

Energy Efficiency : The use of microwave irradiation or flow chemistry can often reduce reaction times and energy consumption compared to conventional heating methods. researchgate.net

Applying these principles to the synthesis of this compound would involve selecting starting materials and reagents that are renewable, less toxic, and designing a reaction sequence that minimizes purification steps and waste generation.

Trifluoromethylation Strategies for the Benzofuran System

The introduction of a trifluoromethyl (-CF3) group into the benzofuran scaffold is a critical step that significantly influences the molecule's physicochemical and biological properties. There are two primary strategies for achieving this: direct trifluoromethylation of the benzofuran ring or the use of trifluoromethylated precursors in the ring's construction.

Direct Trifluoromethylation Methods

Direct trifluoromethylation involves introducing the -CF3 group onto a pre-formed benzofuran ring system. These methods often employ radical, nucleophilic, or electrophilic trifluoromethylating agents. While direct C-H trifluoromethylation is a highly sought-after transformation, it often faces challenges with regioselectivity, especially for complex aromatic systems.

Recent advancements have focused on visible-light-induced photoredox catalysis, which can generate trifluoromethyl radicals from stable sources like Togni's reagent or Langlois' reagent (CF3SO2Na) under mild conditions. researchgate.net These radicals can then engage in addition reactions with the benzofuran ring. However, controlling the position of trifluoromethylation on the benzene portion of the benzofuran system (such as the 4-position) remains a significant synthetic challenge and often requires directing groups or specific substitution patterns on the substrate. acs.org Another approach involves the fluorination of a benzofuran system using reagents like trifluorofluorooxymethane, although this may lead to a mixture of products. rsc.org

Trifluoromethylation of Precursors

A more common and often more regioselective approach is to construct the benzofuran ring using a precursor that already contains the trifluoromethyl group. This strategy ensures the -CF3 group is precisely located at the desired position in the final molecule.

One such method involves the reaction of a substituted phenol with a trifluoromethylated building block. For example, a domino Friedel-Crafts/lactonization reaction between a polyphenol and 3,3,3-trifluoromethyl pyruvate (B1213749) can be used to synthesize 3-(trifluoromethyl)benzofuran-2-one derivatives. nih.gov While this example yields a benzofuran-2-one with the CF3 group at the 3-position, the principle can be adapted. To synthesize the target molecule, a 3-trifluoromethylphenol could potentially serve as a precursor, which would then undergo cyclization with a suitable C2 synthon to form the furan ring and establish the 4-(trifluoromethyl)benzofuran (B12989096) core.

Another strategy involves the decarboxylative trifluoromethylation of a carboxylic acid precursor. This method uses photoredox and copper catalysis to convert a carboxylic acid group into a trifluoromethyl group, offering a pathway for late-stage functionalization. nih.gov

Optimization of Reaction Conditions and Process Intensification Studies

Optimizing reaction conditions is crucial for maximizing yield, minimizing impurities, and ensuring the scalability of the synthesis. For multi-step syntheses, such as those leading to substituted benzofuran-2-carboxylic acids, each step must be carefully optimized.

For instance, in the synthesis of related benzofuran-2-carboxamide (B1298429) derivatives, palladium-catalyzed C-H arylation reactions were optimized by systematically varying the catalyst, additives, and temperature. mdpi.com The study found that using Pd(OAc)2 as the catalyst with AgOAc and NaOAc as additives significantly improved the yield of the desired product.

Below is a data table illustrating the optimization of a key C-H arylation step in a related benzofuran synthesis. mdpi.com

| Entry | Additive 1 | Additive 2 | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | AgOAc (1.5 equiv.) | - | 110 | 7 | 46 |

| 2 | AgOAc (1.5 equiv.) | - | 110 | 16 | 65 |

| 3 | AgOAc (1.5 equiv.) | - | 120 | 7 | 30 |

| 4 | AgOAc (1.5 equiv.) | NaOAc (1.0 equiv.) | 110 | 7 | 78 |

| 5 | AgOAc (1.5 equiv.) | PivOH (0.25 equiv.) | 110 | 7 | 56 |

Process Intensification involves developing novel equipment and techniques to improve chemical reactions. The use of microreactors or mesoscale oscillatory baffled reactors (meso-OBRs) represents a significant step in this direction. researchgate.netresearchgate.net These technologies offer enhanced mass and heat transfer, allowing for safer handling of exothermic reactions and often leading to higher conversions in shorter residence times. For liquid-liquid heterogeneous reactions, such as those sometimes employed in aromatic functionalization, microreactors can significantly improve mixing and boost reaction rates. researchgate.net Applying such continuous flow technologies to the synthesis of this compound could lead to a more efficient, safer, and scalable manufacturing process. researchgate.net

Reaction Mechanisms and Transformational Chemistry of 4 Trifluoromethyl Benzofuran 2 Carboxylic Acid

Reactivity Profile of the Carboxylic Acid Functional Group

The carboxylic acid moiety at the 2-position of the benzofuran (B130515) ring is a primary site of chemical transformations, enabling the synthesis of a wide array of derivatives.

Esterification and Amidation Reactions

Standard esterification procedures can be applied to 4-(Trifluoromethyl)benzofuran-2-carboxylic acid to yield the corresponding esters. These reactions typically involve treatment with an alcohol in the presence of an acid catalyst or conversion of the carboxylic acid to a more reactive species. For instance, propargyl benzofuran-2-carboxylates can be synthesized by first converting the benzofuran-2-carboxylic acid to its acid chloride, followed by reaction with propargyl alcohol in the presence of a base like triethylamine. niscair.res.in

Amidation reactions are also readily achievable, often proceeding through the activation of the carboxylic acid. Common methods include the use of coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine) to facilitate the formation of an amide bond with a primary or secondary amine. nih.gov This approach has been utilized in the synthesis of various benzofuran-2-carboxamide (B1298429) derivatives. nih.gov Alternatively, the carboxylic acid can be converted to the more reactive benzofuran-2-carbonyl chloride, which then readily reacts with amines to form the corresponding amides.

A summary of representative esterification and amidation reactions is presented in the table below.

| Product Type | Reagents and Conditions | Reference |

| Propargyl ester | 1. SOCl₂; 2. Propargyl alcohol, Et₃N, CH₂Cl₂ | niscair.res.in |

| Amide | Amine, HATU, DIPEA, CH₂Cl₂ | nih.gov |

Reduction and Decarboxylation Pathways

The carboxylic acid group of this compound can be reduced to a primary alcohol. This transformation typically requires the use of strong reducing agents, such as lithium aluminum hydride (LiAlH₄).

Decarboxylation, the removal of the carboxyl group, is another potential transformation. The presence of the strongly electron-withdrawing trifluoromethyl group on the benzene (B151609) ring is expected to facilitate this process. Electron-withdrawing substituents can stabilize the negative charge that develops on the aromatic ring during the transition state of the decarboxylation reaction, thereby lowering the activation energy for the removal of CO₂. rsc.org While specific conditions for the decarboxylation of this particular compound are not extensively documented, it is a plausible transformation under thermal or catalytic conditions.

Formation of Acid Halides and Anhydrides

As mentioned previously, this compound can be readily converted to its corresponding acid chloride, 4-(Trifluoromethyl)benzofuran-2-carbonyl chloride. This is a common synthetic strategy to activate the carboxylic acid for subsequent nucleophilic acyl substitution reactions. The formation of the acid chloride is typically achieved by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride.

The formation of anhydrides from this compound is also a feasible transformation, although less commonly described in the literature for this specific molecule. Anhydrides can generally be prepared by the dehydration of two equivalents of the carboxylic acid, often with the aid of a dehydrating agent, or by reacting the carboxylate salt with the corresponding acid chloride.

Electrophilic and Nucleophilic Aromatic Substitution on the Benzofuran Core

The benzofuran ring system is susceptible to electrophilic aromatic substitution. In unsubstituted benzofuran, electrophilic attack preferentially occurs at the 2- and 3-positions of the furan (B31954) ring. stackexchange.comechemi.com However, in this compound, the presence of two deactivating groups significantly influences the reactivity and regioselectivity of such reactions.

Nucleophilic aromatic substitution on the benzofuran core of this molecule is less likely to occur on the benzene ring unless there is a suitable leaving group present and the ring is further activated by other electron-withdrawing groups. Nucleophilic attack on the furan ring is also not a common reaction pathway.

Transformations Involving the Trifluoromethyl Group

The trifluoromethyl group is a key feature of this molecule, imparting unique properties and also presenting possibilities for chemical transformation.

Stability and Reactivity of the C(sp²)-CF₃ Bond

The C(sp²)-CF₃ bond is generally considered to be highly stable due to the high bond energy of the C-F bond and the electron-withdrawing nature of the fluorine atoms. This stability makes the trifluoromethyl group a robust substituent under many reaction conditions.

Potential for Derivatization or Functionalization of the Trifluoromethyl Group

The trifluoromethyl (CF₃) group is renowned for its high stability, stemming from the strength of the carbon-fluorine bond, which is the strongest single bond in organic chemistry. rsc.org This stability makes the CF₃ group a robust substituent, often resilient to various reaction conditions. tcichemicals.com However, its chemical inertness also presents a significant challenge for direct derivatization. Recent advancements in synthetic organic chemistry have started to provide pathways for the selective activation and functionalization of C-F bonds within trifluoromethyl groups, opening up possibilities for transforming this moiety on the this compound scaffold. rsc.orgccspublishing.org.cn

The functionalization of aromatic trifluoromethyl groups typically relies on strategies that can overcome the high bond dissociation energy of the C-F bond. These strategies often involve radical intermediates, photoredox catalysis, or transition metal-mediated processes. ccspublishing.org.cnrsc.orgresearchgate.net

Key Transformation Strategies:

Reductive Defluorination: One approach involves the stepwise reduction of the CF₃ group. Single-electron transfer (SET) from low-valent metals or photoredox catalysts can initiate the cleavage of a C-F bond to generate an aryldifluoromethyl radical intermediate. ccspublishing.org.cnrhhz.net This radical can then be trapped by a hydrogen atom source or other radical acceptors. While challenging to control, this can lead to the formation of difluoromethyl (CHF₂) or monofluoromethyl (CH₂F) groups, which have distinct electronic and steric properties.

Defluorinative Functionalization: Beyond simple reduction, the C-F bonds can be replaced with other chemical bonds. This "defluorinative functionalization" allows the conversion of the CF₃ group into valuable difunctionalized moieties (e.g., -CF₂R). ccspublishing.org.cnrhhz.net For instance, photoredox catalysis combined with a Lewis acid can enable the selective cleavage of a single C-F bond in trifluoromethylarenes, generating an aryldifluoromethyl radical that can participate in various bond-forming reactions. rhhz.net

Hydrolysis to Carboxylic Acid: Under harsh conditions, such as with strong acids or bases, the trifluoromethyl group can be hydrolyzed to a carboxylic acid group. This transformation, however, would likely also affect the existing carboxylic acid at the C2 position of the benzofuran ring and may not be a selective strategy for derivatization.

The potential derivatization reactions for the trifluoromethyl group of this compound are summarized in the table below. These are based on established methods for trifluoromethylarenes. ccspublishing.org.cnrsc.orgrhhz.net

Table 1: Potential Derivatization Reactions of the Trifluoromethyl Group

| Transformation Type | Reagents/Conditions | Potential Product Moiety | Mechanism Highlights |

|---|---|---|---|

| Partial Reductive Defluorination | Photoredox catalyst (e.g., Ir or Ru complex), H-atom donor | -CHF₂ | SET-induced C-F bond cleavage, formation of difluoromethyl radical, H-atom abstraction. ccspublishing.org.cnrhhz.net |

| Defluorinative Alkylation | Photoredox catalyst, Lewis acid, unactivated alkenes | -CF₂-Alkyl | Generation of an aryldifluoromethyl radical which adds to an alkene. rsc.org |

| Defluorinative Arylation | Palladium catalyst, Aryl boronic acids | -CF₂-Aryl | Pd-catalyzed C-F activation and cross-coupling. rsc.org |

Metal-Mediated and Catalyzed Reactions of the Chemical Compound

Metal catalysis offers a powerful toolkit for the functionalization of heterocyclic compounds like this compound. The primary sites for metal-mediated transformations on this molecule are the C-H bonds of the benzofuran core, particularly the C3 position, and the carboxylic acid group itself. nih.govchemrxiv.org

C-H Functionalization: Palladium-catalyzed direct C-H functionalization is a prominent strategy for modifying benzofuran scaffolds. nih.govchemrxiv.org The carboxylic acid at the C2 position can be converted into a directing group, such as an 8-aminoquinoline (B160924) (AQ) amide, to facilitate regioselective C-H activation at the adjacent C3 position. chemrxiv.orgsemanticscholar.org This approach allows for the introduction of various aryl or heteroaryl substituents.

A plausible reaction sequence would involve:

Amide coupling of this compound with 8-aminoquinoline.

Palladium-catalyzed C-H arylation at the C3 position using an aryl iodide.

Subsequent cleavage of the directing group to yield the C3-functionalized benzofuran-2-carboxamide or conversion back to the carboxylic acid. nih.gov

Various transition metals, including rhodium, copper, and nickel, have also been employed in the synthesis and functionalization of benzofuran rings, suggesting a broad scope for potential catalyzed reactions. acs.orgnih.gov For example, rhodium-catalyzed cyclization of o-alkynylphenols is a known route to benzofurans, and similar catalytic systems could be explored for post-synthesis modification. acs.orgresearchgate.net

Decarboxylative Coupling: The carboxylic acid group can be a handle for decarboxylative cross-coupling reactions. Under palladium or silver catalysis, the carboxylic acid can be extruded as CO₂, generating an organometallic intermediate that subsequently couples with a partner. nih.gov For instance, a silver-catalyzed decarboxylative trifluoromethylation of aliphatic carboxylic acids has been reported, highlighting the potential for transformations at the carboxyl group, though applying this to an aromatic acid would require different conditions. nih.gov

Table 2: Potential Metal-Mediated Reactions

| Reaction Type | Catalyst/Reagents | Target Site | Potential Product |

|---|---|---|---|

| C-H Arylation (via directing group) | 1. 8-aminoquinoline, HATU/DIPEA 2. Pd(OAc)₂, AgOAc, Aryl iodide | C3-H | 3-Aryl-4-(trifluoromethyl)benzofuran-2-carboxylic acid derivative. chemrxiv.org |

| Sonogashira Coupling (precursor-based) | (PPh₃)PdCl₂, CuI, Triethylamine | C2/C3 | Synthesis of substituted benzofurans from iodophenol and terminal alkyne precursors. acs.org |

| Decarboxylative Trifluoromethylation | Ag(I) catalyst, K₂S₂O₈, CF₃ source | C2-COOH | 2,4-Bis(trifluoromethyl)benzofuran (hypothetical). nih.gov |

Radical Reactions and Photochemical Transformations

Radical Reactions: The involvement of radical intermediates provides unique pathways for the transformation of this compound. Radical reactions can be initiated at several positions on the molecule.

Reactions Involving the Trifluoromethyl Group: As discussed in section 3.3.2, the CF₃ group can be activated under reductive conditions to form radical intermediates. Single-electron transfer can lead to the formation of a difluoromethyl radical, enabling defluorinative functionalization. ccspublishing.org.cnrhhz.net

Radical Cyclization Cascades: While typically used for synthesis, radical cyclization principles can be applied to modify the benzofuran structure. For example, methods involving single-electron transfer (SET) to initiate a radical cyclization followed by intermolecular coupling have been used to construct complex benzofurans. nih.gov Such strategies could potentially be adapted for further annulation onto the existing benzofuran core of the target molecule.

Barton Decarboxylation: The carboxylic acid group can be converted into a thiohydroxamate ester (Barton ester) and subsequently undergo radical-chain decarboxylation. libretexts.org This process involves reaction with a tributyltin radical, cleavage of the N-O bond, and elimination of CO₂, generating a carbon-centered radical at the C2 position of the benzofuran ring. This radical can then be trapped by a hydrogen donor or other radical acceptors to install a new substituent. libretexts.org

Bromide-Catalyzed Radical Cyclization: This strategy has been used in the synthesis of complex fused heterocyclic systems. For instance, the radical cyclization of biarylboronic acids containing benzofuran moieties has been demonstrated, suggesting that the benzofuran ring in the target compound is stable to certain radical conditions and can be part of more complex structures. acs.orgacs.org

Photochemical Transformations: Photochemistry offers methods for bond formation and rearrangement under mild, light-induced conditions. msu.edu

Photocyclization: Benzofuran derivatives can undergo photochemical reactions. For instance, certain isoflavenes have been shown to photochemically transform into benzofuro[3,2-b]benzofurans. While the substrate is different, it points to the potential for intramolecular cyclizations involving the benzene part of the benzofuran scaffold if a suitable reactive group is present.

Photoinduced Synthesis: Photochemical routes to 2-substituted benzofurans have been developed, involving a metal-free reaction between 2-chlorophenol (B165306) derivatives and terminal alkynes. nih.gov This highlights the utility of photochemical processes in forming the benzofuran skeleton itself.

Photoinduced Electron Transfer (PET): PET processes can initiate radical reactions. Irradiation in the presence of a photosensitizer could lead to the generation of radical ions from the benzofuran ring or the carboxylic acid, opening pathways for dimerization, addition, or fragmentation reactions. rsc.org The electron-withdrawing nature of both the carboxylic acid and the trifluoromethyl group would influence the electronic properties of the excited state.

Table 3: Potential Radical and Photochemical Reactions

| Reaction Class | Type | Reagents/Conditions | Reactive Site | Potential Outcome |

|---|---|---|---|---|

| Radical | Barton Decarboxylation | 1. SOCl₂ 2. N-hydroxy-2-thiopyridone 3. Bu₃SnH, AIBN | C2-COOH | 4-(Trifluoromethyl)benzofuran (B12989096) (decarboxylation). libretexts.org |

| Radical | Defluorinative Functionalization | Photoredox catalyst, Light (Vis), Radical trap | C4-CF₃ | Formation of -CF₂R derivatives. ccspublishing.org.cnrhhz.net |

| Radical | Cascade Cyclization | SET reagent (e.g., from 2-azaallyl anions) | Benzofuran ring | Synthesis of polycyclic benzofurans. nih.gov |

| Photochemical | Intramolecular Cyclization | UV light, suitable ortho-substituent on benzene ring | Benzene ring | Formation of fused ring systems (substrate dependent). |

| Photochemical | Photoinduced Electron Transfer | Photosensitizer, UV/Vis light | Aromatic system | Dimerization or addition reactions. |

Structural Elucidation and Advanced Spectroscopic Characterization of 4 Trifluoromethyl Benzofuran 2 Carboxylic Acid and Its Derivatives

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the initial characterization of a newly synthesized compound, providing a highly accurate measurement of its mass-to-charge ratio (m/z). This precision allows for the determination of the elemental composition and, consequently, the molecular formula with a high degree of confidence. Techniques such as Fourier-transform ion cyclotron resonance (FT-ICR) or Orbitrap mass spectrometry can achieve mass accuracies in the low parts-per-million (ppm) range. pnnl.govnih.gov

For 4-(Trifluoromethyl)benzofuran-2-carboxylic acid, the expected molecular formula is C₁₀H₅F₃O₃. The theoretical exact mass for the neutral molecule can be calculated as follows:

C₁₀: 10 × 12.000000 = 120.000000

H₅: 5 × 1.007825 = 5.039125

F₃: 3 × 18.998403 = 56.995209

O₃: 3 × 15.994915 = 47.984745

Total (Exact Mass): 230.019079 u

In a typical HRMS experiment using a soft ionization technique like electrospray ionization (ESI) in negative mode, the molecule is expected to be observed as the deprotonated molecular ion [M-H]⁻. pnnl.gov The theoretical m/z for this ion would be 229.011254. The experimental observation of an ion with this m/z value, within a narrow mass tolerance (e.g., < 5 ppm), provides strong evidence for the proposed molecular formula.

Further structural information can be obtained through tandem mass spectrometry (MS/MS) experiments. Fragmentation of the [M-H]⁻ ion would likely proceed through characteristic losses of small neutral molecules. A primary and highly diagnostic fragmentation pathway for carboxylic acids is the loss of carbon dioxide (CO₂, 43.98983 u), which would result in a fragment ion at m/z 185.021424. pnnl.gov This fragmentation confirms the presence of the carboxylic acid moiety.

Table 1: Theoretical HRMS Data for this compound

| Species | Molecular Formula | Theoretical m/z | Ionization Mode |

|---|---|---|---|

| [M-H]⁻ | C₁₀H₄F₃O₃⁻ | 229.01125 | ESI (-) |

| [M+H]⁺ | C₁₀H₆F₃O₃⁺ | 231.02688 | ESI (+) |

| [M-H-CO₂]⁻ | C₉H₄F₃O⁻ | 185.02142 | ESI (-) MS/MS |

Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the elucidation of the covalent framework of a molecule in solution. By probing the magnetic properties of atomic nuclei such as ¹H, ¹³C, and ¹⁹F, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the furan (B31954) and benzene (B151609) rings. The acidic proton of the carboxylic acid group is typically observed as a broad singlet at a very downfield chemical shift, often in the range of 10-13 ppm, due to strong deshielding and hydrogen bonding. libretexts.org

The remaining four protons—one on the furan ring (H3) and three on the benzene ring (H5, H6, H7)—would appear in the aromatic region (typically 7-9 ppm). The H3 proton on the furan ring of the parent benzofuran-2-carboxylic acid appears around 7.6 ppm. researchgate.net The three adjacent aromatic protons (H5, H6, H7) will form a coupled spin system. The electron-withdrawing nature of the trifluoromethyl group at the C4 position is expected to deshield the adjacent H5 proton significantly, shifting it downfield. The H7 proton, being ortho to the furan oxygen, would also be shifted downfield. The H6 proton would likely appear at the most upfield position among the aromatic protons.

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the carboxylic acid is highly deshielded and typically resonates in the 160-180 ppm region. libretexts.org The carbon atom of the trifluoromethyl group (CF₃) will appear as a quartet due to coupling with the three fluorine atoms, with a typical chemical shift in the range of 120-130 ppm. The other eight carbons of the benzofuran (B130515) skeleton will have distinct chemical shifts influenced by their position relative to the oxygen atom, the carboxylic acid, and the trifluoromethyl group. The C4 carbon, directly attached to the CF₃ group, will be significantly deshielded.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Multiplicity (¹³C) |

|---|---|---|---|

| 2-COOH | ~12-13 (br s) | ~162-165 | s |

| C2 | - | ~145-148 | s |

| C3 | ~7.6-7.8 | ~115-118 | d |

| C3a | - | ~125-128 | s |

| C4 | - | ~128-131 (q) | q |

| C5 | ~7.9-8.1 | ~120-123 | d |

| C6 | ~7.4-7.6 | ~126-129 | d |

| C7 | ~7.7-7.9 | ~112-115 | d |

| C7a | - | ~155-158 | s |

| 4-CF₃ | - | ~123-126 (q) | q |

Predicted values are based on data for analogous compounds and known substituent effects. 's' denotes singlet, 'd' denotes doublet, 'q' denotes quartet, 'br s' denotes broad singlet.

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. nih.gov Since ¹⁹F is a spin-1/2 nucleus with 100% natural abundance and a large gyromagnetic ratio, it provides strong signals over a wide chemical shift range, minimizing signal overlap. nih.govbeilstein-journals.org For this compound, the three magnetically equivalent fluorine atoms of the CF₃ group are expected to produce a single, sharp resonance in the proton-decoupled ¹⁹F NMR spectrum. The chemical shift for an aromatic trifluoromethyl group typically appears in the region of -60 to -65 ppm relative to a CCl₃F standard. This distinct signal provides unambiguous confirmation of the presence and electronic environment of the trifluoromethyl group. rsc.org

While 1D NMR spectra suggest a structure, two-dimensional (2D) NMR experiments are essential for definitive proof of atomic connectivity. researchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings. For the title compound, COSY would show correlations between the adjacent aromatic protons H5-H6 and H6-H7, confirming their sequence on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons. It would allow for the unambiguous assignment of the protonated carbons C3, C5, C6, and C7 by correlating the proton signals with their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for mapping the complete carbon skeleton by showing correlations between protons and carbons separated by two or three bonds. princeton.edu Key expected correlations would include:

The H3 proton correlating to C2, C3a, and C4, connecting the furan ring to the benzene ring.

The H5 proton showing correlations to C4, C7, and C3a, confirming the position of the CF₃ group.

The acidic proton (if observable) potentially showing a correlation to C2 and the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, irrespective of bonding. A NOESY spectrum could show through-space correlations between H3 and H5, providing further confirmation of the regiochemistry.

Infrared and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a characteristic fingerprint and confirming the presence of specific functional groups. rsc.orgkurouskilab.com

For this compound, the IR spectrum is expected to be dominated by several key absorptions:

O-H Stretch: A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid dimer. libretexts.org

C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹ corresponding to the carbonyl stretch of the conjugated carboxylic acid.

C-F Stretches: Very strong and characteristic absorption bands in the 1100-1350 cm⁻¹ region due to the symmetric and asymmetric stretching vibrations of the C-F bonds in the trifluoromethyl group.

C-O Stretches: Bands corresponding to the furan ether C-O-C stretch and the carboxylic acid C-O stretch will appear in the 1200-1300 cm⁻¹ region.

Aromatic C=C Stretches: Medium intensity bands in the 1450-1600 cm⁻¹ region.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for the title compound is not publicly available, its solid-state structure can be predicted based on known structures of similar molecules, such as benzofuran-2-carboxylic acid and various substituted benzoic acids. researchgate.netresearchgate.net

It is highly probable that this compound crystallizes to form centrosymmetric dimers in the solid state. This common supramolecular synthon involves two molecules joined by a pair of strong O-H···O hydrogen bonds between their carboxylic acid groups, forming a characteristic R²₂(8) graph-set motif. researchgate.net The benzofuran ring system itself is expected to be essentially planar. The trifluoromethyl and carboxylic acid substituents will lie close to this plane.

The crystal packing would be further influenced by weaker intermolecular interactions. These could include π-π stacking interactions between the electron-rich benzofuran ring systems of adjacent dimers and potentially weak C-H···F or C-H···O hydrogen bonds, which would collectively direct the formation of the three-dimensional crystal lattice. Analysis of such a structure would provide invaluable data on the influence of the trifluoromethyl group on molecular geometry and solid-state packing.

Chiroptical Spectroscopy (CD/ORD) for Enantiomeric Purity and Absolute Configuration (if chiral derivatives are discussed)

Chiroptical spectroscopic techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for determining the enantiomeric purity and absolute configuration of chiral molecules. These methods measure the differential absorption and rotation of plane-polarized light by a chiral sample.

In the context of this compound, the parent molecule itself is achiral and therefore does not exhibit CD or ORD spectra. However, if chiral derivatives were to be synthesized, for instance, through esterification with a chiral alcohol or amidation with a chiral amine, chiroptical spectroscopy would become an invaluable tool for their characterization.

For any such chiral derivatives, the following would be applicable:

Enantiomeric Purity: The intensity of the CD or ORD signal is directly proportional to the concentration of the chiral species and its enantiomeric excess (ee). By comparing the measured optical rotation or CD signal of a sample to that of a pure enantiomer, the enantiomeric purity can be accurately determined.

Absolute Configuration: The determination of the absolute configuration (R or S) of a chiral center typically involves comparing the experimentally measured CD or ORD spectrum with theoretical spectra generated through quantum chemical calculations. This computational approach models the chiroptical properties of different stereoisomers, and a match between the experimental and a calculated spectrum allows for the assignment of the absolute configuration.

It is important to note that the formation of aggregates, such as dimers through intermolecular hydrogen bonding in carboxylic acids, can complicate the interpretation of chiroptical spectra. To mitigate these effects, measurements can be performed on the corresponding sodium salts or acid anhydrides of the chiral derivatives. nih.gov

Currently, there is a lack of published research on the synthesis and chiroptical analysis of chiral derivatives of this compound. Therefore, no specific experimental data on their enantiomeric purity or absolute configuration can be presented at this time. Future research in this area would be necessary to explore the stereochemical aspects of this class of compounds.

Computational Chemistry and Theoretical Investigations of 4 Trifluoromethyl Benzofuran 2 Carboxylic Acid

Quantum Chemical Calculations (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling accurate prediction of the electronic structure and three-dimensional geometry of molecules. For 4-(Trifluoromethyl)benzofuran-2-carboxylic acid, DFT calculations, typically employing hybrid functionals like B3LYP with basis sets such as 6-311+G(d,p), are used to determine the most stable (lowest energy) molecular conformation. aip.orgjetir.orgnih.gov

These calculations yield precise geometric parameters, including bond lengths, bond angles, and dihedral angles, which define the molecule's shape. researchgate.net The optimization process finds the equilibrium geometry by minimizing the forces on each atom. Studies on similar benzofuran (B130515) structures show a good correlation between DFT-calculated geometries and those determined experimentally via X-ray crystallography. researchgate.netphyschemres.org The presence of the electron-withdrawing trifluoromethyl group at the C4 position and the carboxylic acid group at the C2 position influences the electronic distribution and geometry of the benzofuran ring system.

Table 1: Illustrative Optimized Geometric Parameters for this compound (Calculated via DFT/B3LYP) This table presents hypothetical data based on typical values for similar molecular structures.

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths | ||

| C=O (Carboxylic) | 1.22 Å | |

| C-O (Carboxylic) | 1.35 Å | |

| O-H (Carboxylic) | 0.97 Å | |

| C-CF₃ | 1.49 Å | |

| C-F | 1.34 Å | |

| Bond Angles | ||

| O=C-O (Carboxylic) | 123.5° | |

| C-C-CF₃ | 121.0° | |

| F-C-F | 107.5° | |

| Dihedral Angle | ||

| C3-C2-C(O)OH | ~180° (planar) |

Frontier Molecular Orbital Analysis (HOMO/LUMO) and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. jetir.org A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. jetir.orgphyschemres.org For benzofuran derivatives, this gap is instrumental in understanding intramolecular charge transfer processes. physchemres.org

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. researchgate.netscielo.org.mxnih.gov These include:

Ionization Potential (I ≈ -EHOMO): The energy required to remove an electron.

Electron Affinity (A ≈ -ELUMO): The energy released when an electron is added.

Chemical Hardness (η = (I - A) / 2): A measure of resistance to charge transfer.

Chemical Potential (μ = -(I + A) / 2): The escaping tendency of electrons.

Electrophilicity Index (ω = μ² / 2η): A measure of the ability to accept electrons.

Table 2: Illustrative Global Reactivity Descriptors for this compound This table presents hypothetical data based on typical values for similar molecular structures.

| Descriptor | Symbol | Illustrative Value (eV) |

| HOMO Energy | EHOMO | -6.85 |

| LUMO Energy | ELUMO | -2.15 |

| HOMO-LUMO Gap | ΔE | 4.70 |

| Ionization Potential | I | 6.85 |

| Electron Affinity | A | 2.15 |

| Chemical Hardness | η | 2.35 |

| Chemical Potential | μ | -4.50 |

| Electrophilicity Index | ω | 4.31 |

Conformational Analysis and Energy Minima Studies

Conformational analysis is essential for understanding the flexibility and preferred shapes of a molecule, which directly impact its biological activity and physical properties. For this compound, the primary sources of conformational flexibility are the rotation of the carboxylic acid group around the C2-C bond and the trifluoromethyl group around the C4-C bond.

Computational methods can systematically explore the potential energy surface of the molecule by rotating these bonds. This process identifies various stable conformations (energy minima) and the energy barriers (transition states) that separate them. rsc.org The global minimum represents the most stable and, therefore, the most populated conformation of the molecule in the gas phase. nih.gov Studies on similar substituted benzenes and benzofurans show that factors like steric hindrance from bulky groups (like -CF₃) and the potential for intramolecular hydrogen bonding can significantly influence the preferred conformation. rsc.orgresearchgate.net For the carboxylic acid group, a planar orientation with the benzofuran ring is often favored to maximize conjugation.

Spectroscopic Property Prediction (NMR, IR) and Validation

DFT calculations are a reliable tool for predicting the spectroscopic properties of molecules, which can then be used to validate experimentally obtained data. orientjchem.orgnih.gov

Infrared (IR) Spectroscopy: Theoretical vibrational analysis calculates the frequencies and intensities of the fundamental vibrational modes of the molecule. jetir.org These calculated frequencies often have a systematic error, which can be corrected using scaling factors to achieve excellent agreement with experimental FT-IR spectra. jetir.orgresearchgate.net This allows for the precise assignment of observed spectral bands to specific molecular motions, such as the characteristic C=O and O-H stretching of the carboxylic acid group and the strong C-F stretches of the trifluoromethyl group. jetir.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, combined with DFT, is commonly used to predict ¹H and ¹³C NMR chemical shifts. nih.govsemanticscholar.org These theoretical calculations provide valuable support for the interpretation of experimental NMR spectra, helping to confirm the molecular structure by assigning signals to specific nuclei within the molecule. jetir.orgorientjchem.org

Table 3: Illustrative Comparison of Predicted and Experimental Spectroscopic Data This table presents hypothetical data based on typical values for similar molecular structures.

| Spectroscopy | Functional Group/Proton | Predicted Value | Typical Experimental Range |

| IR (cm⁻¹) | O-H stretch (Carboxylic acid) | 2980 (scaled) | 2500-3300 cm⁻¹ (broad) |

| C=O stretch (Carboxylic acid) | 1705 (scaled) | 1680-1710 cm⁻¹ | |

| C-F stretch (Trifluoromethyl) | 1150 (scaled) | 1100-1200 cm⁻¹ (strong) | |

| ¹H NMR (ppm) | -COOH | 12.5 | 10.0-13.0 |

| Aromatic C-H | 7.4 - 8.0 | 7.0 - 8.5 |

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry is invaluable for investigating the mechanisms of chemical reactions. For the synthesis of this compound, theoretical calculations can be used to map out the entire reaction pathway, providing a detailed understanding of how reactants are converted into products. tus.ac.jpresearchgate.net Common synthetic routes to benzofurans often involve intramolecular cyclization of substituted phenols. nih.govacs.org

This analysis involves identifying all relevant species along the reaction coordinate, including reactants, intermediates, and products, and, most importantly, the transition states (TS) that connect them. e3s-conferences.orgucsb.edu A transition state is a high-energy, transient structure that represents the energy maximum along the reaction path (a first-order saddle point on the potential energy surface). ucsb.edujoaquinbarroso.com

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions

Given that benzofuran derivatives are known for a wide range of biological activities, computational techniques like molecular docking and molecular dynamics (MD) are used to explore their potential as therapeutic agents. physchemres.orgorientjchem.orgresearchgate.net

Molecular Docking: This technique predicts the preferred binding mode and affinity of a ligand (this compound) within the active site of a biological target, typically a protein or enzyme. researchgate.netafricanjournalofbiomedicalresearch.com The molecule is computationally "docked" into the receptor's binding pocket in numerous possible orientations and conformations. A scoring function then estimates the binding energy, with lower values indicating a more favorable interaction. researchgate.net Docking studies can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and specific amino acid residues of the protein. acs.org The trifluoromethyl group, known for its lipophilicity and ability to form specific interactions, often plays a crucial role in binding affinity. nih.govmdpi.comebi.ac.ukresearchgate.netacs.org

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be performed to study the dynamic behavior of the ligand-receptor complex over time. MD provides a more realistic model by simulating the movements of all atoms in the system, including the solvent. These simulations can assess the stability of the binding pose predicted by docking and provide deeper insights into the thermodynamics of ligand binding.

Table 4: Illustrative Molecular Docking Results against a Hypothetical Protein Target This table presents hypothetical data based on typical values for similar molecular interactions.

| Parameter | Value/Residues |

| Binding Energy | -8.5 kcal/mol |

| Key Interactions | |

| Hydrogen Bonds | Carboxylic acid with Arg120, Ser245 |

| Hydrophobic Interactions | Benzofuran ring with Leu88, Val102 |

| Halogen Interactions | Trifluoromethyl group with Phe250 |

Applications As a Synthetic Building Block and Precursor in Complex Molecule Synthesis

Role of the Chemical Compound in the Construction of Biologically Relevant Scaffolds

4-(Trifluoromethyl)benzofuran-2-carboxylic acid serves as a crucial starting material for the construction of various biologically relevant scaffolds. The benzofuran (B130515) core itself is found in numerous compounds with a wide array of pharmacological activities. gugupharm.comnih.gov The introduction of a trifluoromethyl group at the 4-position can modulate these activities, often leading to enhanced potency, improved metabolic stability, and increased lipophilicity.

The carboxylic acid moiety at the 2-position provides a versatile handle for further chemical modifications, allowing for the construction of more complex heterocyclic systems. For instance, it can be converted into amides, esters, or ketones, or it can participate in cyclization reactions to form fused-ring systems. These transformations are instrumental in the synthesis of novel compounds for drug discovery.

Derivatives of benzofuran-2-carboxylic acid have been investigated for a range of therapeutic applications, including as inhibitors of enzymes such as Pim-1 kinase and lymphoid tyrosine phosphatase (LYP), which are implicated in cancer and autoimmune diseases, respectively. nih.govnih.gov While specific studies on the 4-trifluoromethyl analog are not extensively documented in the public domain, the established importance of the benzofuran-2-carboxylic acid scaffold suggests that this derivative is a valuable tool for generating novel bioactive molecules.

Table 1: Examples of Biologically Active Scaffolds Derived from Benzofuran Derivatives

| Scaffold Class | Therapeutic Target/Application | Reference |

| Benzofuran-2-carboxamides | Antimicrobial, Anticancer | nih.gov |

| Benzofuran-based kinase inhibitors | Pim-1, LYP | nih.govnih.gov |

| Fused benzofuran heterocycles | Antiviral, Anti-inflammatory | nih.gov |

Utilization in Total Synthesis of Natural Products and Analogues

Benzofuran rings are integral components of numerous natural products, many of which exhibit significant biological activities. rsc.orgrsc.org The total synthesis of these natural products and their analogues is a key area of research in organic chemistry, often aimed at confirming their structure, elucidating their mechanism of action, or developing more potent or selective therapeutic agents. researchgate.net

In this context, this compound represents a pre-functionalized building block that could be used to synthesize fluorinated analogues of natural products. The introduction of a trifluoromethyl group can have a profound impact on the biological properties of a natural product, potentially leading to enhanced activity or improved pharmacokinetic properties. The synthesis of such analogues is a common strategy in medicinal chemistry to optimize the therapeutic potential of natural product leads. unina.it

Preparation of Advanced Intermediates for Pharmaceutical and Agrochemical Research

The development of new pharmaceuticals and agrochemicals often relies on the availability of advanced chemical intermediates that can be readily converted into a diverse range of target molecules. gugupharm.comsumitomo-chem.co.jp this compound is a prime example of such an intermediate. The trifluoromethyl group is a common feature in many modern agrochemicals due to its ability to enhance biological activity and stability. nih.gov

The benzofuran-2-carboxylic acid moiety can be transformed into a variety of functional groups, making it a versatile precursor for a wide range of derivatives. For example, the carboxylic acid can be converted to an acid chloride, which can then be reacted with amines to form amides or with alcohols to form esters. These derivatives can serve as key intermediates in the synthesis of more complex molecules with potential applications in both pharmaceutical and agrochemical research. nih.govframochem.com

The combination of the benzofuran scaffold and the trifluoromethyl group in a single molecule makes this compound a particularly attractive intermediate for the synthesis of novel bioactive compounds. chemball.com

Table 2: Potential Transformations of this compound for Intermediate Synthesis

| Reagent(s) | Product Functional Group | Potential Application |

| SOCl₂, (COCl)₂ | Acid Chloride | Acylating agent for synthesis of amides and esters |

| Amine, coupling agent | Amide | Pharmaceutical and agrochemical candidates |

| Alcohol, acid catalyst | Ester | Pharmaceutical and agrochemical candidates |

| Reducing agent (e.g., LiAlH₄) | Alcohol | Further functionalization |

Development of Novel Materials and Functional Molecules Utilizing the Chemical Compound

While the primary applications of benzofuran derivatives are in the life sciences, there is growing interest in their use in materials science. The rigid, planar structure of the benzofuran ring system, combined with its electronic properties, makes it an attractive building block for the construction of novel organic materials.

The incorporation of fluorine atoms, such as in the trifluoromethyl group, can significantly influence the properties of organic materials, including their thermal stability, electronic properties, and solid-state packing. Therefore, this compound could serve as a valuable monomer or precursor for the synthesis of new polymers, liquid crystals, or organic electronic materials.

The carboxylic acid group provides a convenient point of attachment for polymerization or for linking the benzofuran unit to other molecular components. For example, it could be used to prepare polyesters or polyamides containing the 4-(trifluoromethyl)benzofuran (B12989096) moiety. While specific examples of materials derived from this particular compound are not widely reported, the general principles of materials design suggest its potential in this area.

Design and Synthesis of Prodrugs and Pro-moieties Derived from the Chemical Compound

The carboxylic acid group of this compound is an ideal functional group for the design and synthesis of prodrugs. ebrary.net A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body. The prodrug approach is often used to improve the pharmacokinetic properties of a drug, such as its absorption, distribution, metabolism, and excretion. mdpi.com

For carboxylic acid-containing drugs, a common prodrug strategy is to convert the carboxylic acid into an ester. nih.gov The ester masks the polar carboxylic acid group, increasing the lipophilicity of the molecule and potentially enhancing its absorption. Once absorbed, the ester is hydrolyzed by esterase enzymes in the body to release the active carboxylic acid drug. nih.gov

In the context of this compound, if this compound or a derivative thereof were identified as a promising drug candidate, a prodrug could be designed to improve its oral bioavailability. A variety of ester pro-moieties could be attached to the carboxylic acid group, and these could be tailored to control the rate and site of prodrug activation. unisi.it This approach could be crucial for the successful development of a therapeutic agent based on this scaffold.

Exploration of Biological and Pharmacological Relevance Through in Vitro and Mechanistic Studies

Target Identification and Elucidation of Molecular Mechanisms of Action

While specific molecular targets for 4-(Trifluoromethyl)benzofuran-2-carboxylic acid are not extensively documented in publicly available literature, research on the broader benzofuran-2-carboxylic acid class provides insights into potential mechanisms of action.

Enzyme Inhibition Studies (e.g., target enzymes, kinetics)

Receptor Binding Assays and Affinity Determination

There is a lack of specific data from receptor binding assays for this compound. Such assays are crucial for determining the binding affinity (expressed as Kd or Ki values) of a compound for a specific biological target, and would be a necessary step in characterizing its pharmacological profile.

Protein-Ligand Interaction Studies (e.g., biophysical methods)

Direct biophysical studies, such as X-ray crystallography, circular dichroism, or fluorescence spectroscopy, detailing the interaction between this compound and a protein target have not been reported. Studies on analogous compounds, such as 4-nitrophenyl functionalized benzofurans, have successfully used these techniques to characterize binding to proteins like bovine serum albumin (BSA), confirming that the benzofuran (B130515) scaffold can engage in stable protein-ligand interactions. These methods would be essential to understand the specific binding mode and conformational changes induced by the title compound upon interacting with a biological target.

Cell-Based Assays for Pathway Modulation and Phenotypic Screening

Cell-based assays provide valuable information on a compound's activity in a biological context. While data specifically for this compound is limited, results from closely related analogs highlight the potential of this structural class. For instance, a derivative featuring a fluorine atom at the C-4 position of the benzofuran ring has demonstrated potent cytotoxic activity against human breast cancer (MCF-7) cells. nih.gov This suggests that substitution at the 4-position with a halogen or a halogenated group like trifluoromethyl could be a key determinant of antiproliferative effects.

| Compound | Target Cell Line | Activity Metric | Value | Reference |

|---|---|---|---|---|

| 2-Benzofuranyl derivative with fluorine at position 4 | Human Breast Cancer (MCF-7) | IC50 | 0.43 µM | nih.gov |

Structure-Activity Relationship (SAR) Studies of Derivatives to Optimize Biological Profiles

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the biological profile of a lead compound. For benzofuran derivatives, SAR studies have shown that substitutions at the C-2 and C-4 positions are critical for biological activity. scienceopen.comnih.gov

The introduction of a halogen atom, such as fluorine, at the C-4 position of a 2-benzofuranyl scaffold was found to significantly enhance potency. nih.gov This effect is often attributed to the ability of halogens to form favorable hydrophobic interactions with the target protein. nih.gov The trifluoromethyl (CF3) group is of particular interest in this context. It is a strong electron-withdrawing group and is highly lipophilic, properties that can profoundly influence a molecule's absorption, distribution, metabolism, and target-binding affinity. While direct SAR comparisons involving the 4-CF3 group on this specific scaffold are not available, the data on the 4-fluoro analog strongly supports the hypothesis that this position is a critical determinant of potency.

| Compound/Substitution | Key Finding | Reference |

|---|---|---|

| Addition of fluorine at C-4 position | Resulted in a 2-fold increase in potency (Ki = 88 nM) compared to the unsubstituted analog. | nih.gov |

| General Halogen Substitutions at the para position (C-4) | More likely to form favorable hydrophobic interactions, leading to higher potency. | nih.gov |

Metabolic Stability and In Vitro Biotransformation Studies

There is no specific published data on the metabolic stability or in vitro biotransformation of this compound. However, general principles of drug metabolism can provide predictive insights. The trifluoromethyl group is generally considered to be metabolically stable and resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes due to the high strength of the carbon-fluorine bond. This stability is a common reason for its incorporation into drug candidates.

Potential metabolic pathways for the molecule would likely involve modification of other parts of the structure, such as hydroxylation of the benzene (B151609) portion of the benzofuran ring or conjugation of the carboxylic acid group (Phase II metabolism). In vitro studies using human liver microsomes or hepatocytes would be required to determine the compound's metabolic fate, identify its major metabolites, and calculate its intrinsic clearance and half-life.

Application in Chemical Biology Tools and Probes

While direct and specific applications of this compound as a chemical biology tool or probe are not extensively documented in publicly available research, the inherent structural and chemical properties of the benzofuran scaffold, combined with the presence of the trifluoromethyl group, suggest its significant potential in this area. The benzofuran core is a well-established platform for the development of fluorescent probes and other molecular tools for studying biological systems.

The general strategy for developing such tools often involves the functionalization of the core scaffold to incorporate reactive groups or reporter moieties. The carboxylic acid group at the 2-position of this compound provides a versatile handle for chemical modification. This allows for the conjugation of the molecule to other biomolecules or fluorescent dyes through standard bioconjugation techniques.

Furthermore, the trifluoromethyl group can enhance the photophysical properties of a potential fluorescent probe, such as improving quantum yield and photostability, which are critical for imaging applications in cellular environments. This substituent can also be exploited to fine-tune the binding affinity and selectivity of probes designed to interact with specific biological targets like enzymes or receptors.

Although no specific data tables can be generated due to the lack of direct research findings for this particular compound, the broader class of benzofuran derivatives has been successfully utilized in the development of various chemical biology tools. These applications provide a strong rationale for the potential use of this compound in similar contexts.

Future Directions and Emerging Research Avenues for 4 Trifluoromethyl Benzofuran 2 Carboxylic Acid

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry offers significant advantages in terms of safety, scalability, reaction control, and efficiency. For a molecule like 4-(Trifluoromethyl)benzofuran-2-carboxylic acid, flow chemistry could revolutionize its production and derivatization. General continuous-flow methods, such as the use of tube-in-tube gas-permeable membrane reactors for the carboxylation of organometallic precursors with CO2, present a viable strategy for the synthesis of the carboxylic acid moiety under controlled and scalable conditions. durham.ac.uk Similarly, photochemical transformations, which are often challenging in batch due to light penetration issues, can be efficiently performed in flow reactors, opening avenues for novel C-H functionalization or decarboxylation reactions on the benzofuran (B130515) scaffold. pharmaron.com

Automated synthesis platforms, which enable the rapid and iterative assembly of small molecules, could accelerate the discovery of new derivatives of this compound. By converting the core molecule into a series of building blocks, such as boronate esters, automated cross-coupling reactions could be employed to generate large libraries of analogues with diverse substitutions. This high-throughput approach would be invaluable for systematic structure-activity relationship (SAR) studies in medicinal chemistry and for screening for optimal properties in materials science. The integration of flow reactors with automated purification systems would further streamline this process, enabling a "synthesis-to-function" pipeline. nih.gov

Table 1: Potential Advantages of Flow Chemistry for Synthesizing this compound Derivatives

| Feature | Advantage in Flow Chemistry | Potential Application |

| Heat Transfer | Superior heat exchange allows for rapid heating/cooling and execution of highly exothermic/endothermic reactions. | Safely perform nitration or halogenation on the benzene (B151609) ring. |

| Mass Transfer | Enhanced mixing improves reaction rates and yields, particularly in multiphasic reactions. | Efficient gas-liquid reactions like carboxylation or hydrogenation. durham.ac.uk |

| Safety | Small reactor volumes minimize the risk associated with hazardous reagents or unstable intermediates. | Use of potent reagents for fluorination or diazotization. |

| Scalability | Production can be scaled up by extending operational time ("scaling out") rather than increasing reactor size. | On-demand production for industrial or clinical supply needs. |

| Photochemistry | Uniform light irradiation ensures consistent reaction conditions and high efficiency. | Photo-redox catalyzed C-H functionalization or decarboxylative reactions. pharmaron.com |

Exploitation in Advanced Material Science and Optoelectronic Applications